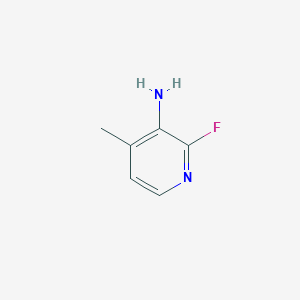

2-Fluoro-4-methylpyridin-3-amine

Descripción general

Descripción

“2-Fluoro-4-methylpyridin-3-amine” is a chemical compound belonging to the family of pyridine derivatives . It has a molecular weight of 126.13 and is a solid at room temperature .

Synthesis Analysis

The synthesis of “2-Fluoro-4-methylpyridin-3-amine” and similar fluoropyridines has been discussed in several studies . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-methylpyridin-3-amine” is represented by the formula C6H7FN2 . The InChI code for the compound is 1S/C6H7FN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 .

Physical And Chemical Properties Analysis

“2-Fluoro-4-methylpyridin-3-amine” is a solid at room temperature . It has a molecular weight of 126.13 . The compound should be stored in a dark place, under an inert atmosphere .

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Pyridines

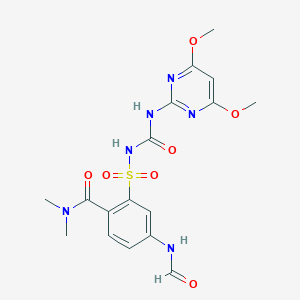

Fluorinated pyridines are compounds with significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine, a strong electron-withdrawing substituent, imparts these compounds with reduced basicity and reactivity compared to their chlorinated and brominated analogues . “2-Fluoro-4-methylpyridin-3-amine” can be utilized in the synthesis of various fluoropyridines, which are valuable in the development of new pharmaceuticals and agrochemicals.

Agricultural Chemical Development

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved properties . “2-Fluoro-4-methylpyridin-3-amine” serves as a building block for the synthesis of compounds with potential herbicidal activity. Its incorporation into molecules can enhance their biological activity and environmental stability.

Pharmaceutical Applications

Approximately 10% of pharmaceuticals used in medical treatment contain a fluorine atom, highlighting the importance of fluorinated compounds in drug development . “2-Fluoro-4-methylpyridin-3-amine” can be a precursor for the synthesis of fluorinated medicinal candidates, contributing to the discovery of new drugs.

Radiobiology and Imaging Agents

Fluorine-18 substituted pyridines are of special interest as potential imaging agents for various biological applications . “2-Fluoro-4-methylpyridin-3-amine” could be used in the synthesis of these compounds, aiding in the development of novel radiotracers for positron emission tomography (PET) scans.

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 . The precautionary statements are P261;P280;P305+P351+P338 .

Relevant Papers

The relevant papers for “2-Fluoro-4-methylpyridin-3-amine” include studies on the synthesis of fluoropyridines , the chemical and biophysical characterization of a novel potassium channel blocker , and the synthesis of novel pyridine derivatives .

Mecanismo De Acción

Target of Action

It’s structurally similar to 3-fluoro-5-methylpyridin-4-amine, which is known to be a potassium (k+) channel blocker . K+ channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials .

Biochemical Pathways

The blocking of k+ channels can affect the action potential propagation in neurons, which is a critical process in the nervous system .

Pharmacokinetics

Its structural analog, 3-fluoro-5-methylpyridin-4-amine, exhibits competitive inhibition of the cytochrome p450 enzyme cyp2e1 , which is responsible for the metabolism of many drugs and chemicals.

Result of Action

The blocking of k+ channels can enhance impulse conduction in neurons , which could potentially improve neurological functions in certain conditions.

Propiedades

IUPAC Name |

2-fluoro-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQQKPXTKXTEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376774 | |

| Record name | 2-Fluoro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-methylpyridin-3-amine | |

CAS RN |

173435-32-0 | |

| Record name | 2-Fluoro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

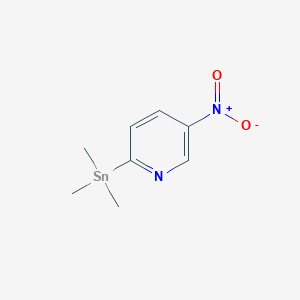

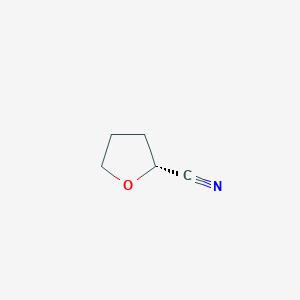

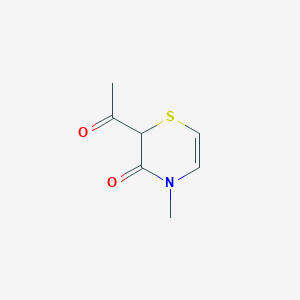

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)

![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)